Diethyl penta-2,3-dienedioate
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Overview
Description
Diethyl penta-2,3-dienedioate is an organic compound with the molecular formula C9H12O4 It is an ester derivative of penta-2,3-dienedioic acid, which contains an allene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl penta-2,3-dienedioate can be synthesized through the esterification of penta-2,3-dienedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to facilitate the formation of the ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely use continuous flow reactors to optimize yield and efficiency, with careful control of reaction conditions to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl penta-2,3-dienedioate undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with nucleophiles due to the presence of the allene structure.
Substitution Reactions: It can undergo substitution reactions, particularly at the ester functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Reagents such as amines or thiols can add to the allene structure.
Acids and Bases: Strong acids or bases can catalyze ester hydrolysis or transesterification reactions.
Oxidizing Agents: Agents like potassium permanganate can oxidize the compound, while reducing agents like lithium aluminum hydride can reduce it.
Major Products Formed
Addition Products: Indolizines and other heterocyclic compounds can be formed through addition reactions.
Hydrolysis Products: Hydrolysis of the ester groups yields penta-2,3-dienedioic acid and ethanol.
Scientific Research Applications
Diethyl penta-2,3-dienedioate has several applications in scientific research:
Biology and Medicine: Its derivatives are studied for potential biological activities, although specific applications are still under investigation.
Industry: The compound is used in the synthesis of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of diethyl penta-2,3-dienedioate involves its reactivity due to the allene structure and ester functional groups. The allene structure allows for unique addition reactions, while the ester groups can undergo hydrolysis and transesterification. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl penta-2,3-dienedioate: Similar in structure but with methyl ester groups instead of ethyl.
Penta-2,3-dienedioic acid: The parent acid of diethyl penta-2,3-dienedioate.
Ethyl 2-methylbuta-2,3-dienoate: Another ester with a similar allene structure.
Uniqueness
This compound is unique due to its specific ester groups and the presence of the allene structure, which imparts distinct reactivity and potential for forming complex molecules. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
52358-42-6 |
---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
InChI |
InChI=1S/C9H12O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h6-7H,3-4H2,1-2H3 |
InChI Key |
NCAYVZMAXLUFBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C=CC(=O)OCC |
Origin of Product |
United States |
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